N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide
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Overview
Description
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide is a complex organic compound that integrates multiple heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the imidazo[1,2-a]pyridine and thiophene moieties suggests it may exhibit unique electronic properties and biological activities.
Mechanism of Action
Target of Action
The primary target of N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide is Phosphatidylinositol-3-kinases (PI3K) . PI3K are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to the phosphorylation of Akt, a serine/threonine kinase .
Mode of Action
The compound interacts with the active site of human PI3Kα . This interaction inhibits the kinase activity of PI3K, thereby preventing the phosphorylation of Akt . The inhibition of Akt phosphorylation disrupts various cellular functions including cell proliferation, growth, and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . By inhibiting PI3K, the compound prevents the activation of Akt, disrupting the downstream effects of this pathway. This includes the regulation of cell survival, cell cycle progression, and cellular growth .
Result of Action
The compound exhibits potent inhibitory activity against cancer cell lines such as MCF-7 and HeLa . By inhibiting PI3K and disrupting the PI3K/Akt signaling pathway, the compound can induce cell cycle arrest and apoptosis, thereby inhibiting the growth and proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized via cyclization reactions involving pyridine derivatives and suitable electrophiles . The thiophene-3-carboxamide moiety can be introduced through amide coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms could streamline the production process, ensuring consistent quality and reducing the potential for human error.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced using hydrogenation reactions, typically employing catalysts such as palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: H₂, Pd/C
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Reduced imidazo[1,2-a]pyridine derivatives
Substitution: Substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The imidazo[1,2-a]pyridine moiety is known for its bioactivity, and compounds containing this structure have been studied for their anti-inflammatory, antiviral, and anticancer properties .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic properties, such as organic semiconductors or photovoltaic materials. The combination of the imidazo[1,2-a]pyridine and thiophene rings may impart desirable electronic characteristics .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
- N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-3-carboxamide
Uniqueness
Compared to similar compounds, N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which can enhance its electronic properties and potentially increase its biological activity. The thiophene ring is known for its ability to participate in π-π stacking interactions, which can be beneficial in drug-receptor binding.
Properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-2-17(15(19)12-6-8-20-11-12)10-13-9-16-14-5-3-4-7-18(13)14/h3-9,11H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTADDMZRZCFDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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